molecular formula C24H28N2O3S2 B2569183 2-methoxy-4,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide CAS No. 955259-40-2

2-methoxy-4,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2569183
CAS No.: 955259-40-2
M. Wt: 456.62
InChI Key: PPFAWDVWSRBNPY-UHFFFAOYSA-N
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Description

This sulfonamide derivative features a benzene ring substituted with methoxy (2-position) and dimethyl (4,5-positions) groups, linked via a sulfonamide bridge to a complex ethyl chain. The ethyl group further incorporates a 1,2,3,4-tetrahydroisoquinoline moiety and a thiophen-3-yl substituent. The tetrahydroisoquinoline fragment may confer affinity for neurological targets, while the thiophene ring could enhance lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S2/c1-17-12-23(29-3)24(13-18(17)2)31(27,28)25-14-22(21-9-11-30-16-21)26-10-8-19-6-4-5-7-20(19)15-26/h4-7,9,11-13,16,22,25H,8,10,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFAWDVWSRBNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methoxy-4,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the benzene sulfonamide core: This can be achieved by sulfonation of a suitable benzene derivative followed by amination.

    Introduction of the tetrahydroisoquinoline moiety: This step may involve the use of isoquinoline derivatives and appropriate reagents to form the tetrahydroisoquinoline structure.

    Attachment of the thiophene group: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.

    Methoxylation and methylation:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-methoxy-4,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or other reactive sites, leading to the formation of various derivatives.

    Coupling Reactions: The thiophene and benzene rings can participate in cross-coupling reactions to form more complex structures.

Scientific Research Applications

Antitumor Activity

Several studies have reported that compounds similar to 2-methoxy-4,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide exhibit significant antitumor properties. For instance:

  • Molecular hybrids containing sulfonamide and triazine rings have shown promising results against various cancer cell lines, including colon and breast cancer cells .
  • The compound's structure allows for interaction with specific biological targets involved in tumor growth and proliferation.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Research indicates:

  • Inhibition of α-glucosidase and acetylcholinesterase , which are relevant for conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The activity was assessed using in vitro assays that demonstrated effective inhibition rates .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:

  • Modifications to the thiophene and tetrahydroisoquinoline moieties can enhance biological activity.
  • The presence of specific functional groups influences binding affinity to target enzymes or receptors .

Case Study 1: Anticancer Evaluation

A study conducted on a series of sulfonamide derivatives highlighted their anticancer activity. The derivatives were synthesized and tested against various cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity, suggesting a direct correlation between structural changes and biological efficacy .

Case Study 2: Enzyme Inhibition Studies

In another study focusing on enzyme inhibition, a series of sulfonamides were evaluated for their ability to inhibit α-glucosidase. The results demonstrated that compounds with specific structural features exhibited potent inhibitory effects, which could be beneficial for developing new therapeutic agents for diabetes management .

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamide Compounds

Structural Similarities and Differences

Key Structural Features :
Compound Class/Example Core Structure Substituents Heterocyclic Moieties
Target Compound Benzene-sulfonamide 2-methoxy, 4,5-dimethyl; ethyl chain with tetrahydroisoquinoline and thiophene Tetrahydroisoquinoline, thiophene
Triazole-thiones [7–9] () Benzene-sulfonamide-linked 1,2,4-triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl 1,2,4-Triazole
Metsulfuron Methyl () Triazine-sulfonylurea Methoxy, methyl on triazine; methyl benzoate 1,3,5-Triazine
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide () Benzene-sulfonamide 4-methyl; pyridinyl-aniline Pyridine, aniline
  • Sulfonamide Linkage : All compounds share the sulfonamide (-SO₂-NH-) group, critical for hydrogen bonding and target interaction.
  • Heterocycles: The target compound’s tetrahydroisoquinoline and thiophene contrast with triazoles (), triazines (), and pyridines (), influencing electronic properties and binding selectivity.
  • Substituents : The methoxy and dimethyl groups on the target’s benzene ring enhance steric bulk compared to halogenated (e.g., 2,4-difluorophenyl in ) or methyl groups ().

Spectroscopic and Physicochemical Properties

Infrared (IR) Spectral Data :
Compound Class Key IR Bands (cm⁻¹) Observations
Target Compound Expected: νS=O (~1350), νC-O (methoxy, ~1250), νNH (~3300) Similar to ’s sulfonamides but lacks triazole-related νC=S (~1247–1255) .
Triazole-thiones [7–9] νC=S (1247–1255), νNH (3278–3414) Confirmed thione tautomer by absence of νS-H (~2500–2600) .
Hydrazinecarbothioamides [4–6] () νC=O (1663–1682), νC=S (1243–1258) Carbonyl bands absent in cyclized triazoles .
  • NMR: The target’s tetrahydroisoquinoline and thiophene protons would exhibit distinct splitting patterns compared to triazole or pyridine analogs. For example, thiophene protons typically resonate at δ 6.8–7.5 ppm, whereas triazole protons appear at δ 8.0–9.0 ppm .

Biological Activity

The compound 2-methoxy-4,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide (commonly referred to as "sulfonamide derivative") is a complex organic molecule with potential pharmacological applications. Its structure includes a sulfonamide group and features that suggest interactions with biological targets, particularly in the central nervous system.

  • Molecular Formula : C28H35N3O3S
  • Molecular Weight : 493.67 g/mol
  • Purity : Typically around 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific neurotransmitter systems. The presence of the tetrahydroisoquinoline moiety suggests potential dopaminergic and serotonergic activity, which is crucial for neurological functions.

1. Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to tetrahydroisoquinoline derivatives exhibit antidepressant and anxiolytic properties. These effects are often linked to modulation of monoamine neurotransmitters such as serotonin and norepinephrine.

2. Neuroprotective Effects

Studies have shown that sulfonamide derivatives can offer neuroprotection in models of neurodegenerative diseases. This is likely due to their ability to reduce oxidative stress and inflammation in neuronal tissues.

3. P-Glycoprotein Inhibition

Some derivatives have been noted for their ability to inhibit P-glycoprotein (P-gp), a protein that plays a significant role in drug absorption and distribution. This inhibition can enhance the bioavailability of co-administered drugs, making it a point of interest in pharmacokinetics.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantModulates serotonin and norepinephrine
AnxiolyticReduces anxiety-like behaviors
NeuroprotectiveProtects against oxidative stress
P-Glycoprotein InhibitionEnhances bioavailability of drugs

Case Study 1: Antidepressant Activity

A study conducted on various tetrahydroisoquinoline derivatives demonstrated significant antidepressant activity in animal models. The compounds were found to significantly reduce immobility time in forced swim tests, indicating an increase in motivation and reduction in depressive symptoms.

Case Study 2: Neuroprotection

In vitro studies have shown that the sulfonamide derivative protects neuronal cells from apoptosis induced by oxidative stress. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds. The findings highlight:

  • Structure-Activity Relationships (SAR) : Modifications on the tetrahydroisoquinoline scaffold can enhance or diminish biological activity.
  • Pharmacokinetic Profiles : The compound exhibits favorable absorption characteristics, making it a candidate for further development as a therapeutic agent.

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